(4-Phenylmorpholin-2-yl)methanol
Description
Significance of Morpholine (B109124) Derivatives as Synthetic Scaffolds
Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in chemistry. wikipedia.org Derivatives of morpholine are recognized for their wide-ranging applications, from industrial uses as corrosion inhibitors and solvents to their critical role in the development of pharmaceuticals and agrochemicals. wikipedia.orgnih.govnih.gov The morpholine moiety is a versatile building block, and its incorporation into molecules can enhance their biological activity. wisdomlib.orge3s-conferences.org
In medicinal chemistry, the morpholine ring is a key component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.org Its presence can improve the physicochemical properties of a compound, such as solubility and brain permeability, due to the flexible conformation of the ring and its ability to participate in both lipophilic and hydrophilic interactions. acs.org The nitrogen atom acts as a weak base, which can be crucial for molecular interactions with biological targets. wikipedia.orgacs.org The diverse biological activities exhibited by morpholine derivatives underscore their importance as a focal point in drug design and discovery. wisdomlib.orge3s-conferences.org
Overview of the Chemical Structure and its Synthetic Utility
The chemical structure of (4-Phenylmorpholin-2-yl)methanol combines the core morpholine ring with two key substituents that dictate its reactivity and potential applications. The phenyl group on the nitrogen atom (N-4) significantly influences the electronic properties of the amine, while the methanol (B129727) group at the C-2 position introduces a primary alcohol, a versatile functional handle for further synthetic transformations.
The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar secondary amines like piperidine. wikipedia.org The primary alcohol of the methanol substituent can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions, allowing for the construction of more complex molecules. This makes this compound a useful intermediate for creating libraries of compounds for screening in drug discovery programs.
Historical Context of Morpholine Synthesis Methodologies
The synthesis of the morpholine ring itself has been well-established for decades. A common industrial method involves the dehydration of diethanolamine (B148213) using a strong acid like sulfuric acid. wikipedia.org Another prevalent industrial process is the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a suitable catalyst. wikipedia.orggoogle.com
The synthesis of substituted morpholines, such as this compound, typically starts from precursor molecules like vicinal amino alcohols, oxiranes, or aziridines. researchgate.net These methods allow for the controlled introduction of substituents at various positions on the morpholine ring, enabling the synthesis of a wide array of derivatives with distinct chemical properties and biological activities.
Scope and Objectives of Research on this compound
Research into this compound and its analogues is driven by the continued demand for novel compounds in pharmaceutical and materials science. The primary objectives of research involving this compound include:
Exploration of Novel Synthetic Routes: Developing more efficient and stereoselective methods for the synthesis of asymmetrically substituted morpholines remains an area of interest.
Use as a Chiral Building Block: The chiral center at the C-2 position makes this compound a valuable starting material for asymmetric synthesis.
Investigation of Biological Activity: Given the proven track record of morpholine derivatives, a key objective is to synthesize and test new compounds based on the this compound scaffold for various therapeutic targets. e3s-conferences.orgresearchgate.net The introduction of substituents on the morpholine ring has been a strategy to develop selective kinase inhibitors. acs.org
Structure-Activity Relationship (SAR) Studies: By systematically modifying the phenyl and methanol groups, researchers can elucidate the structural requirements for a desired biological effect, which is a fundamental aspect of rational drug design. e3s-conferences.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylmorpholin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-11-8-12(6-7-14-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJSGVWPOVBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenylmorpholin 2 Yl Methanol and Analogues
Strategies for Constructing the 4-Phenylmorpholine (B1362484) Ring System
The formation of the 4-phenylmorpholine skeleton is a critical step in the synthesis of (4-phenylmorpholin-2-yl)methanol. This can be achieved through various approaches that assemble the heterocyclic ring.
Multicomponent Reaction Approaches to Morpholine (B109124) Skeletons
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like morpholines in a single synthetic operation from three or more starting materials, which is advantageous for creating chemical libraries for drug discovery. manchester.ac.ukresearchgate.net While specific examples detailing the synthesis of this compound via MCRs are not prevalent in the reviewed literature, the Ugi and Passerini reactions are powerful tools for generating related heterocyclic structures. cmu.educhemrxiv.org
The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. manchester.ac.uk These products can serve as precursors to a variety of heterocyclic systems. The reaction is typically exothermic and can be completed within minutes, often performed at high concentrations in polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org
The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-hydroxy carboxamides. beilstein-journals.org This reaction is generally conducted in aprotic solvents at room temperature. beilstein-journals.org
Although direct synthesis of the 4-phenylmorpholine ring using these MCRs is not explicitly detailed, the functional groups introduced by these reactions provide versatile handles for subsequent cyclization to form the morpholine ring.
Cyclization Reactions in Morpholine Formation
Intramolecular cyclization is a common and effective strategy for constructing the morpholine ring. A recently developed photocatalytic, diastereoselective annulation strategy allows for the synthesis of substituted 2-aryl morpholines from readily available starting materials. This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov Mechanistic studies suggest the reaction proceeds through a radical cation intermediate. nih.gov
Stepwise Synthetic Routes to this compound
Stepwise synthesis provides a more controlled, albeit longer, approach to this compound. One documented method involves the reaction of anilines with 2-chloroethyl ether in the presence of a base to directly form the N-phenylmorpholine ring. A specific patent describes heating substituted anilines with an excess of 2-chloroethyl ether and an organic base, such as triethylamine (B128534), to achieve the cyclized product. This solvent-free reaction is reported to be cost-effective and provides good yields, even with sterically hindered anilines. researchgate.net
Another stepwise approach begins with the synthesis of a morpholinone intermediate. For example, 4-phenyl-3-morpholinone can be prepared by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride. nih.gov This intermediate can then be subjected to reduction to yield the corresponding 4-phenylmorpholine.
Functionalization and Precursor Preparation
The introduction of the phenyl group onto a pre-existing morpholine-2-methanol scaffold, or the derivatization of precursors prior to cyclization, are key functionalization strategies.
Derivatization of Precursor Molecules
A plausible synthetic route to this compound involves the N-arylation of a suitable precursor such as morpholine-2-methanol. This can be achieved through well-established cross-coupling reactions. The hydroxyl group of morpholine-2-methanol may require protection prior to the N-arylation step to prevent side reactions, although some modern catalytic systems show high selectivity for N-arylation over O-arylation.
Use of Specific Reagents and Catalysts in Synthesis
The N-arylation of morpholines is a key transformation that can be accomplished using transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). This reaction has been successfully applied to the N-arylation of morpholine. researchgate.netrsc.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), paired with bulky, electron-rich phosphine ligands such as XPhos or BINAP. cmu.edursc.orgtcichemicals.com The reaction is typically carried out in an aprotic solvent like toluene (B28343) or dioxane, with a strong base such as sodium tert-butoxide. tcichemicals.com
The Ullmann condensation is a copper-catalyzed N-arylation reaction. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols utilize copper(I) salts, often in the presence of a ligand, under milder conditions. beilstein-journals.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org Ligands such as N,N-dimethylglycine or various diamines can promote the reaction, allowing it to proceed at lower temperatures. beilstein-journals.orgorganic-chemistry.org The Ullmann-type reaction is often considered a more cost-effective and environmentally friendly alternative to palladium-catalyzed methods. beilstein-journals.org
Below are tables summarizing typical reaction conditions for the N-arylation of morpholine based on literature findings.
Table 1: Buchwald-Hartwig Amination Conditions for N-Arylation of Morpholine
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Pd(dba)₂ | XPhos | Sodium tert-Butoxide | Toluene | Reflux | 94% | tcichemicals.com |
| Pd(OAc)₂ | (rac)-BINAP | Not specified | Not specified | Not specified | Good | cmu.edu |
| Pd/NHC | Not applicable | Strong base | Not specified | Not specified | High | researchgate.net |
This table is based on data for the N-arylation of morpholine with various aryl halides. The specific yield can vary depending on the substrates used.
Table 2: Ullmann Condensation Conditions for N-Arylation of Amines
| Copper Source | Ligand | Base | Solvent | Temperature | Reference |
| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Aliphatic Alcohol | 110 °C | organic-chemistry.org |
| CuI | L-proline | Cs₂CO₃ | Dioxane | Moderate | researchgate.net |
| Copper Nanoparticles | None | Cs₂CO₃ | DMF | 120 °C | mdpi.com |
This table summarizes general conditions for Ullmann-type N-arylations, which are applicable to morpholine derivatives.
Regioselective Synthesis and Stereocontrol Considerations
The regioselective and stereoselective synthesis of 2,4-disubstituted morpholines, such as this compound, presents a considerable challenge for synthetic chemists. The control over the relative and absolute stereochemistry of the substituents on the morpholine ring is paramount for the biological activity of the final compound.
One effective strategy for the stereoselective synthesis of substituted morpholines involves the SN2-type ring-opening of activated aziridines with haloalcohols. nih.gov This method allows for the synthesis of a variety of nonracemic morpholines and their homologues with high yields and enantioselectivity. The reaction proceeds through a highly regio- and stereoselective ring-opening of the aziridine (B145994) by a halogenated alcohol in the presence of a Lewis acid, followed by intramolecular cyclization of the resulting haloalkoxy amine with a base. nih.gov
Another approach involves a palladium-catalyzed hydroamination reaction, which serves as a key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. In this method, the aziridines are selectively attacked at the more substituted position by unsaturated alcohol nucleophiles, facilitated by a Lewis acid catalyst. The subsequent palladium-catalyzed hydroamination of the resulting aminoalkenes yields morpholines as a single diastereomer in excellent yields. rsc.org
Furthermore, iron(III) has been shown to catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. The formation of the morpholine ring can occur through either C-O or C-N bond formation. organic-chemistry.org
A tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation has also been developed for the efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. This method demonstrates a broad tolerance for various functional groups. organic-chemistry.orgubc.ca
Reaction Conditions and Optimization in Synthetic Protocols
The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, is critical for achieving high yields and selectivity in the synthesis of morpholine derivatives.
The choice of solvent can significantly impact the outcome of morpholine synthesis. For instance, in the manganese-catalyzed asymmetric formal hydroamination of allylic alcohols with morpholine, a screen of different solvents revealed that toluene provided the product in high yield but with moderate enantiomeric excess. In contrast, the use of isopropanol (B130326) led to a higher enantiomeric excess but a lower yield. A combination of toluene and isopropanol as co-solvents was found to be the optimal choice, delivering the desired product in both high yield and high enantiomeric excess. acs.org The use of other solvents such as methanol, ethanol, or tetrahydrofuran (B95107) did not yield any product. acs.org
In the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the cyclization of a diol intermediate was achieved by treating it with concentrated sulfuric acid in dichloromethane (B109758) at room temperature. nih.gov This indicates that a strong acid in a non-coordinating solvent can effectively promote the dehydration and subsequent ring closure to form the morpholine structure.
The following table summarizes the effect of different solvents on the manganese-catalyzed hydroamination of 1-phenylprop-2-en-1-ol (B1595887) with morpholine. acs.org
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 99 | 75 |
| 2 | iPrOH | 14 | 88 |
| 3 | MeOH | 0 | - |
| 4 | EtOH | 0 | - |
| 5 | THF | 0 | - |
| 6 | Toluene/iPrOH | 90 | 87 |
| Reaction conditions: 1a (0.75 mmol), 2a (0.3 mmol), Mn(CO)5Br (0.006 mmol), L7 (0.0063 mmol), K3PO4 (0.75 mmol), solvent (2 mL), rt, 24 h. acs.org |
Temperature plays a crucial role in the synthesis of morpholine derivatives. In the manganese-catalyzed hydroamination reaction mentioned above, conducting the reaction at either higher (40 °C) or lower (10 °C) temperatures resulted in decreased yields and enantiomeric excesses compared to room temperature. acs.org
In industrial processes for the synthesis of morpholine and its derivatives from dialkylene glycol and ammonia (B1221849), temperature and pressure are key parameters. Generally, temperatures in the range of 200-220°C and gauge pressures of at least 48 x 10^5 Pa (700 psig) are employed. google.com Another patented process describes temperatures between 150-300°C and pressures from 34 x 10^5 to 34 x 10^6 Pa (500-5,000 psig) for the preparation of N-alkyl morpholines. google.com
The table below illustrates the impact of temperature on the manganese-catalyzed hydroamination reaction. acs.org
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Room Temperature | 90 | 87 |
| 2 | 40 | 85 | 82 |
| 3 | 10 | 78 | 80 |
| Reaction conditions: 1a (0.75 mmol), 2a (0.3 mmol), Mn(CO)5Br (0.006 mmol), L7 (0.0063 mmol), K3PO4 (0.75 mmol), toluene/iPrOH (2 mL), 24 h. acs.org |
The choice of catalyst is fundamental to the success of morpholine synthesis, influencing both the rate and selectivity of the reaction. A variety of catalysts have been employed for the formation of the morpholine ring.
Palladium-based catalysts are widely used. For example, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides access to a range of substituted morpholines with high yields and diastereoselectivities. organic-chemistry.org Another method utilizes a base-free Pd(DMSO)2(TFA)2 catalyst for the Wacker-type aerobic oxidative cyclization of alkenes to form morpholines and other nitrogen heterocycles. organic-chemistry.org
Iron catalysts have also proven effective. As mentioned earlier, iron(III) can catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org
Manganese catalysts, particularly in combination with chiral P,N,N-ligands, have been successfully applied in the asymmetric formal hydroamination of allylic alcohols to produce chiral morpholine derivatives. The structure of the ligand plays a critical role in determining the enantioselectivity of the reaction. acs.org
In the synthesis of 3-substituted morpholines, a tandem reaction using a bis(amidate)bis(amido)Ti catalyst for hydroamination, followed by reduction with a Noyori-Ikariya catalyst (RuCl(S,S)-Ts-DPEN), affords the products in good yield and high enantiomeric excess. ubc.ca
The following table provides examples of catalysts used in morpholine synthesis and their applications.
| Catalyst | Reaction Type | Starting Materials | Product Type |
| Pd(0)/Fe(III) | Tsuji-Trost/Heterocyclization | Vinyloxiranes, Amino-alcohols | Substituted Morpholines |
| Pd(DMSO)2(TFA)2 | Wacker-type Aerobic Oxidative Cyclization | Alkenes | Morpholines |
| Iron(III) | Diastereoselective Cyclization | 1,2-Amino Ethers, 1,2-Hydroxy Amines | Disubstituted Morpholines |
| Mn(CO)5Br/Chiral Ligand | Asymmetric Hydroamination | Allylic Alcohols, Morpholine | Chiral Morpholine Derivatives |
| Ti catalyst/Ru catalyst | Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne Substrates | 3-Substituted Morpholines |
Advanced Synthetic Techniques
In addition to traditional solution-phase synthesis, advanced techniques such as mechanochemistry are being explored for the synthesis of morpholines and related heterocycles.
Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a green and efficient alternative to conventional solvent-based methods. asianpubs.orgresearchgate.net This technique is particularly advantageous for its solvent-free conditions, high atom economy, energy savings, and simple work-up procedures. asianpubs.orgresearchgate.netrsc.org
While a specific mechanochemical synthesis for this compound has not been detailed in the literature, the mechanochemical synthesis of various other N-heterocycles, including pyrazoles, oxazoles, imidazolidines, and oxazolidines, has been successfully demonstrated. researchgate.netrsc.org For instance, the mechanochemical multicomponent reaction of aldehydes, dimedone, active methylene (B1212753) compounds, and ammonium (B1175870) acetate at room temperature in a mortar and pestle has been shown to produce polyhydroquinolines in good to excellent yields. nih.gov Similarly, a three-component reaction involving anilines, diacetyl, and paraformaldehyde using planetary ball milling has been used to synthesize 1,3-diarylimidazolium derivatives. rsc.org
The application of mechanochemistry to the synthesis of morpholine derivatives holds significant promise for developing more sustainable and efficient synthetic routes. The aza-vinylogous Povarov reaction, carried out under mechanochemical conditions using a vibratory ball mill, has been used to synthesize N-heterocycles in a sequential three-component fashion, showcasing the potential of this technique for complex molecule synthesis. mdpi.com
Directed Metalation Strategies for Aryl-Substituted Morpholines
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This methodology relies on the use of a directing metalation group (DMG), which is a functional group capable of coordinating to an organolithium base, thereby directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity, a feature not always achievable through classical electrophilic aromatic substitution. wikipedia.org
The application of DoM to the synthesis of ortho-substituted N-arylamines has been well-documented. wikipedia.org In the context of aryl-substituted morpholines, such as 4-phenylmorpholine, the nitrogen atom of the morpholine ring itself is generally considered a weak directing group. However, its directing ability can be enhanced, or other more potent directing groups can be installed on the nitrogen or the aryl ring to facilitate ortho-lithiation.
One common approach to enhance the directing ability of an amine is through N-acylation. For instance, the N-pivaloyl group has been effectively used as a DMG for the ortho-functionalization of anilines. acs.org A hypothetical application of this strategy to an N-aryl morpholine system would involve the protection of the morpholine nitrogen with a suitable acyl group, such as a pivaloyl or a carbamoyl (B1232498) group, which are known to be effective DMGs. organic-chemistry.orgacs.org
The general scheme for such a strategy would involve the following steps:
Protection of the Morpholine Nitrogen: The secondary amine of a pre-existing substituted morpholine would be acylated to introduce a potent DMG.
Ortho-lithiation: The N-acylated aryl morpholine would then be treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) and in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). baranlab.org
Electrophilic Quench: The resulting ortho-lithiated species would be quenched with an appropriate electrophile to introduce the desired substituent on the aryl ring.
Deprotection: Finally, removal of the acyl protecting group would yield the ortho-functionalized aryl-substituted morpholine.
For the synthesis of analogues of this compound, a plausible, albeit speculative, pathway using a DoM strategy could involve an ortho-lithiated N-protected aniline (B41778) derivative which is then elaborated to form the morpholine ring. For example, a transient urea (B33335) formed from phenylisocyanate can undergo selective ortho-metalation, which could then be trapped with an electrophile. organic-chemistry.org Subsequent chemical transformations would be necessary to construct the (hydroxymethyl)morpholine moiety.
The following table outlines the general conditions and components involved in directed metalation strategies applicable to N-aryl compounds, which could be adapted for aryl-substituted morpholines.
| Component | Description | Examples |
| Substrate | An aryl compound bearing a directing metalation group (DMG). | N-pivaloylaniline, N-aryl carbamates |
| Directing Group | A functional group that directs lithiation to the ortho position. | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Base | A strong organolithium reagent to effect deprotonation. | n-BuLi, s-BuLi, t-BuLi |
| Solvent | Typically an aprotic, polar solvent to solvate the organolithium species. | THF, Diethyl ether |
| Additive | A chelating agent that can break up organolithium aggregates and increase reactivity. | TMEDA |
| Temperature | Low temperatures are generally required to maintain the stability of the lithiated intermediate. | -78 °C to 0 °C |
| Electrophile | A reagent that reacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond. | Aldehydes, ketones, CO₂, alkyl halides |
It is important to note that the choice of base, solvent, and temperature can significantly influence the outcome of the reaction, including the regioselectivity and yield. baranlab.orgorganic-chemistry.org For instance, the use of highly hindered amide bases like lithium tetramethylpiperidide (LiTMP) can sometimes alter the site of metalation. acs.org
Chemical Transformations and Derivatization of 4 Phenylmorpholin 2 Yl Methanol
Functional Group Interconversions at the Methanol (B129727) Moiety
The primary alcohol functional group in (4-Phenylmorpholin-2-yl)methanol is amenable to a variety of chemical transformations, including oxidation, esterification, etherification, and halogenation. These reactions provide access to a range of functionalized morpholine (B109124) derivatives.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidation conditions are employed to convert the primary alcohol to the corresponding aldehyde, (4-phenylmorpholin-2-yl)carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. alfa-chemistry.comchemistrysteps.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is another widely used method known for its mildness and high yields in converting primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org
More vigorous oxidation is required to convert the primary alcohol to 4-phenylmorpholine-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) can effect this transformation. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The Jones oxidation is known for its rapid and often exothermic nature, leading to high yields of the carboxylic acid. wikipedia.orgpitt.eduyoutube.com
Table 1: Oxidation Reactions of this compound
| Product | Reagents and Conditions | Reaction Type |
| (4-Phenylmorpholin-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂, rt | Mild Oxidation |
| (4-Phenylmorpholin-2-yl)carbaldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂, rt | Mild Oxidation alfa-chemistry.comchemistrysteps.com |
| (4-Phenylmorpholin-2-yl)carbaldehyde | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C to rt | Swern Oxidation wikipedia.orgorganic-chemistry.org |
| 4-Phenylmorpholine-2-carboxylic acid | CrO₃, H₂SO₄, Acetone, 0 °C to rt | Jones Oxidation wikipedia.orgorganic-chemistry.org |
| 4-Phenylmorpholine-2-carboxylic acid | KMnO₄, NaOH, H₂O, heat | Strong Oxidation |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, for more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction under milder conditions. The reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) also provides an efficient route to esters.
Etherification of the methanol moiety can be achieved through various methods. The Williamson ether synthesis, a classical and versatile method, involves the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which is then reacted with an alkyl halide. youtube.comlibretexts.orgyoutube.com Another approach is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, though this is generally more suitable for the synthesis of symmetrical ethers. libretexts.org For the synthesis of methyl or ethyl ethers, specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol or ethanol (B145695), catalyzed by DMSO, can be employed chemoselectively for benzylic-type alcohols, a category to which this compound belongs due to the adjacent nitrogen and oxygen atoms that can stabilize a carbocation intermediate.
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reagents and Conditions | Product Class |
| Esterification | R-COOH, H₂SO₄ (cat.), heat | (4-Phenylmorpholin-2-yl)methyl ester |
| Esterification | R-COOH, DCC or EDC, DMAP (cat.), CH₂Cl₂ | (4-Phenylmorpholin-2-yl)methyl ester |
| Esterification | R-COCl, Pyridine or Et₃N, CH₂Cl₂ | (4-Phenylmorpholin-2-yl)methyl ester |
| Etherification | 1. NaH, THF; 2. R-X | (4-Phenylmorpholin-2-yl)methyl ether |
| Etherification | Ag₂O, R-I | (4-Phenylmorpholin-2-yl)methyl ether libretexts.org |
Halogenation Reactions
The hydroxyl group of this compound can be replaced by a halogen atom to yield (2-(halomethyl)-4-phenylmorpholine) derivatives. Thionyl chloride (SOCl₂) is a common reagent for the conversion of primary alcohols to alkyl chlorides, often in the presence of a base like pyridine to neutralize the HCl byproduct. libretexts.orgsciencemadness.org Similarly, phosphorus tribromide (PBr₃) is effective for the synthesis of the corresponding alkyl bromide. These halogenated derivatives are valuable intermediates for further nucleophilic substitution reactions.
Table 3: Halogenation of this compound
| Product | Reagents and Conditions |
| (2-(Chloromethyl)-4-phenylmorpholine) | SOCl₂, Pyridine, 0 °C to rt |
| (2-(Bromomethyl)-4-phenylmorpholine) | PBr₃, CH₂Cl₂, 0 °C |
| (2-(Iodomethyl)-4-phenylmorpholine) | I₂, PPh₃, Imidazole, CH₂Cl₂ |
Modification of the Phenyl Substituent
The phenyl ring attached to the morpholine nitrogen provides a scaffold for various substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The morpholine group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating effect of the nitrogen atom. Therefore, this compound is expected to undergo electrophilic substitution primarily at the ortho and para positions of the phenyl ring.
Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group. Halogenation, such as bromination or chlorination, can be carried out using the respective halogen in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). Given the activating nature of the morpholine substituent, these reactions are expected to proceed under relatively mild conditions.
Table 4: Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents and Conditions | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | (4-(4-Nitrophenyl)morpholin-2-yl)methanol and (4-(2-Nitrophenyl)morpholin-2-yl)methanol |
| Bromination | Br₂, FeBr₃ | (4-(4-Bromophenyl)morpholin-2-yl)methanol and (4-(2-Bromophenyl)morpholin-2-yl)methanol |
| Chlorination | Cl₂, AlCl₃ | (4-(4-Chlorophenyl)morpholin-2-yl)methanol and (4-(2-Chlorophenyl)morpholin-2-yl)methanol |
Palladium-Catalyzed Cross-Coupling Reactions at Phenyl Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comtandfonline.comorganic-chemistry.org To utilize these reactions, a halogen substituent is typically required on the phenyl ring. Therefore, a halogenated derivative, such as (4-(4-bromophenyl)morpholin-2-yl)methanol, would serve as a suitable substrate.
The Suzuki-Miyaura coupling is a widely used reaction that couples an aryl halide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govmdpi.commdpi.com This reaction would allow for the introduction of various aryl or alkyl groups at the para-position of the phenyl ring.
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comtandfonline.comorganic-chemistry.orglibretexts.org This provides a route to introduce vinyl groups onto the phenyl ring of the morpholine derivative.
Table 5: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Typical Substrates | Catalyst System | Base | Solvent |
| Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, or K₃PO₄ | Toluene (B28343), Dioxane, or DMF/H₂O |
| Heck Reaction | Aryl bromide, Alkene | Pd(OAc)₂ or Pd(PPh₃)₄ | Et₃N or K₂CO₃ | DMF or Acetonitrile |
| Sonogashira Coupling | Aryl bromide, Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or Piperidine | Toluene or THF |
| Buchwald-Hartwig Amination | Aryl bromide, Amine | Pd₂(dba)₃/phosphine ligand | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |
Mechanistic Investigations of Reactions Involving 4 Phenylmorpholin 2 Yl Methanol
Elucidation of Reaction Pathways for Morpholine (B109124) Ring Formation
The formation of the (4-Phenylmorpholin-2-yl)methanol scaffold typically involves the construction of the morpholine ring through the cyclization of a substituted 1,2-amino alcohol precursor. A common and conceptually straightforward approach is the annulation of 1,2-amino alcohols with a suitable two-carbon electrophile. chemrxiv.org For the synthesis of this compound, a plausible synthetic route would start from an N-phenyl substituted amino diol, followed by an intramolecular cyclization.
One general and efficient method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-haloacid chlorides. researchgate.net Another modern approach is the redox-neutral protocol using reagents like ethylene (B1197577) sulfate (B86663) and a base such as potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This method is noted for its efficiency and high yields. The key to this methodology is the clean isolation of monoalkylation products from a simple SN2 reaction between an amine and ethylene sulfate. chemrxiv.org
A general pathway to substituted morpholines can be envisioned through the following steps:
N-Arylation: The synthesis often begins with the N-arylation of a suitable amino alcohol. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose to form the crucial C-N bond between the phenyl group and the nitrogen atom of the eventual morpholine ring. nih.gov
Intramolecular Cyclization: Following N-arylation, the resulting N-phenyl amino alcohol undergoes an intramolecular cyclization to form the morpholine ring. This step can be promoted by a base or a catalyst and involves the nucleophilic attack of the hydroxyl group onto an electrophilic carbon atom, typically derived from a haloalkyl or a similar leaving group-containing moiety that has been introduced in a prior step.
A photocatalytic, diastereoselective annulation strategy has also been reported for the synthesis of substituted 2-aryl morpholines, offering a direct route from readily available starting materials. nih.gov This method highlights the ongoing development of novel synthetic strategies for accessing complex morpholine structures.
Transition State Analysis in Key Synthetic Steps
While specific transition state analyses for the synthesis of this compound are not extensively documented in the literature, insights can be drawn from studies of analogous morpholine syntheses. The stereochemical outcome of these reactions is often dictated by the energetics of the transition states involved in the key bond-forming steps.
For instance, in the palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines, the observed relative stereochemistry is consistent with a pathway involving a syn-aminopalladation via a boat-like transition state. nih.gov This model helps to rationalize the formation of the cis product.
In another study concerning the synthesis of a trans-disubstituted morpholine derivative, the stereochemical outcome was interpreted in terms of the higher thermodynamic stability of one transition state over another due to favorable secondary orbital interactions between the highest occupied molecular orbital (HOMO) of an enolate and the lowest unoccupied molecular orbital (LUMO) of an α,β-unsaturated ester fragment. researchgate.net
Quantum chemical calculations on the cyclization of noradrenaline and adrenaline o-quinones, which involve an intramolecular Michael addition, have shown that the protonation state of the quinone group significantly influences the reaction mechanism. rsc.orgresearchgate.net Although this system differs from the typical synthesis of this compound, it underscores the importance of subtle electronic effects and the reaction environment in determining the preferred reaction pathway and the structure of the transition state. These computational studies reveal that different protonation states can lead to substantially different activation free energies for the cyclization step. researchgate.net
Understanding the Role of Catalysts in Morpholine Transformations
Catalysts play a pivotal role in the efficient and selective synthesis of morpholine derivatives. Transition metal catalysts, particularly palladium complexes, are instrumental in key bond-forming reactions.
Palladium Catalysis: Palladium catalysts are widely used for both N-arylation and intramolecular cyclization steps. The Buchwald-Hartwig amination, employing a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful tool for the formation of the N-phenyl bond. nih.gov Furthermore, palladium chloride has been shown to catalyze the intramolecular cyclization of N-tethered alkenols to yield substituted morpholines diastereoselectively. nih.gov
Other Catalytic Systems: Beyond palladium, other catalytic systems have been explored for morpholine synthesis. For example, Rh(II)-catalyzed thermal decomposition of diazo compounds can lead to morpholine derivatives through C-H insertion reactions. researchgate.net More recently, photocatalytic methods using visible-light-activated catalysts in the presence of a Lewis acid and a Brønsted acid have emerged for the synthesis of 2-aryl morpholines. nih.gov In such reactions, the photocatalyst facilitates the formation of a radical cation intermediate, initiating the cyclization cascade. nih.gov
The table below summarizes various catalytic systems used in the synthesis of morpholines and related heterocycles.
| Catalyst System | Reaction Type | Role of Catalyst | Reference |
| Pd(OAc)₂ / (rac)-BINAP | N-Arylation | Facilitates C-N bond formation | cmu.edu |
| PdCl₂ | Intramolecular Cyclization of Alkenols | Catalyzes the cyclization | nih.gov |
| Visible-light photocatalyst / Lewis Acid / Brønsted Acid | Photocatalytic Annulation | Generates radical cation intermediate | nih.gov |
| Rh(II) complexes | C-H Insertion | Catalyzes decomposition of diazo compounds | researchgate.net |
Solvent-Mediated Mechanistic Variations
The choice of solvent can have a profound impact on the mechanism, yield, and selectivity of chemical reactions, including the synthesis of morpholines. Solvents can influence reaction rates and equilibria by solvating reactants, intermediates, and transition states to different extents.
In the synthesis of chiral γ-amino alcohols, which are precursors to morpholines, solvent screening revealed a significant effect on both reactivity and enantioselectivity. acs.org For instance, while isopropanol (B130326) (iPrOH) provided high enantiomeric excess, the yield was low. A combination of toluene (B28343) and iPrOH as co-solvents was found to be optimal, delivering the desired product in high yield and good enantioselectivity. acs.org This highlights that a mixture of solvents can sometimes provide the ideal balance of properties for a given transformation.
The influence of the solvent on the interaction of morpholine with vinyl acetylene (B1199291) in an alkaline medium has also been studied, indicating that the solvent choice is critical for the outcome of the reaction. miastoprzyszlosci.com.pl In the synthesis of zeolite imidazolate framework-8 (ZIF-8), a porous material, it has been observed that solvent properties such as polarity, viscosity, and interfacial tension directly or indirectly determine the crystal structure and properties by influencing the crystallization process and mass transfer. rsc.org While not a direct synthesis of this compound, this illustrates the fundamental role of solvents in controlling the formation of structured materials from molecular precursors.
A study on the cyclization of amino alcohol derivatives to morpholines involved screening various solvents, including 2-MeTHF, THF, CPME, MeOH, IPA, and Toluene. chemrxiv.org This systematic screening is crucial for optimizing reaction conditions and can lead to significant improvements in yield and purity.
The table below shows the effect of different solvents on a particular reaction step in a morpholine-related synthesis.
| Solvent(s) | Effect on Reaction | Reference |
| iPrOH | High enantioselectivity, low yield | acs.org |
| MeOH, EtOH, THF | No product formation | acs.org |
| Toluene / iPrOH (cosolvents) | High yield and good enantioselectivity | acs.org |
Based on a comprehensive search for computational and theoretical chemistry studies on "this compound," it has been determined that there is a lack of specific published data required to fully construct the requested article. While general methodologies for computational analysis are well-documented, specific calculated values and detailed research findings for this particular compound are not available in the public domain through the conducted searches.
Therefore, it is not possible to generate the detailed, data-rich article strictly adhering to the provided outline for "this compound" at this time. Any attempt to do so would involve hypothetical data, which would compromise the scientific accuracy of the content.
Computational and Theoretical Chemistry Studies of 4 Phenylmorpholin 2 Yl Methanol
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the molecule's flexibility are fundamental to its chemical behavior. Conformational analysis and the study of geometric parameters reveal the most stable forms of (4-Phenylmorpholin-2-yl)methanol and the energy barriers between them.
The geometry of this compound is defined by the spatial relationship between its phenyl ring and the morpholine (B109124) heterocycle. This relationship is quantified by the dihedral angle between the two rings. Theoretical studies on the related compound, 4-phenylmorpholine (B1362484), indicate that the planarity of the molecule is a key factor in its reactivity. A more planar conformation allows for greater intramolecular charge transfer, which enhances chemical reactivity. researchgate.net
To understand the molecule's preferred shapes, computational methods are used to perform energy minimization, which identifies the lowest energy (most stable) conformations. This process involves systematically altering the molecule's geometry, such as bond angles and dihedral angles, to find the arrangement with the minimum potential energy. nih.gov For molecules with flexible rings and rotatable bonds like this compound, this exploration reveals a complex conformational landscape with multiple energy minima and the transition states that connect them.
For similar tetrahydroisoquinoline systems, molecular mechanics calculations have been employed to explore the conformational space. These studies typically find that the heterocyclic ring prefers a half-chair conformation, with bulky substituents like a phenyl group occupying a pseudo-equatorial position to minimize steric hindrance. nih.gov A similar preference would be expected for this compound. The conformational landscape would be mapped by performing dihedral driver calculations on the key rotatable bonds, such as the C-N bond connecting the phenyl ring to the morpholine nitrogen and the C-C bond of the methanol (B129727) substituent.
Solvent Effects on Molecular Properties and Reactivity
The solvent in which a molecule is dissolved can significantly alter its properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant.
| Solvent | Dipole Moment of 4-Phenylmorpholine (Debye) |
|---|---|
| Methanol | Highest Value |
| Cyclohexane | Lowest Value |
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β) is the measure of its nonlinear optical (NLO) response. researchgate.netajchem-a.com These properties are crucial for the development of new materials for optoelectronic applications. Molecules with large hyperpolarizability values are sought after for use in technologies like frequency conversion and optical switching. ajchem-a.com
Theoretical chemistry provides a valuable method for calculating these properties, as experimental measurement can be difficult. ajchem-a.com For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the phenyl group and the nitrogen atom of the morpholine ring can act as parts of a donor-acceptor system. Computational studies on related aromatic compounds have shown that both polarizability and hyperpolarizability values increase in the presence of solvents compared to the gas phase, with the effect being more pronounced in more polar solvents. ajchem-a.com
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution on the surface of a molecule and predict its reactivity. researchgate.net The MEP map displays regions of different electrostatic potential using a color spectrum. Electron-rich areas, which have a negative potential and are susceptible to electrophilic attack, are typically colored red. Conversely, electron-deficient regions, which have a positive potential and are prone to nucleophilic attack, are colored blue. Green and yellow represent areas of intermediate or near-zero potential. researchgate.netresearchgate.net
For this compound, an MEP map would reveal specific reactive sites:
Negative Regions (Red/Yellow): The most electron-rich areas would be concentrated around the electronegative oxygen atoms of the morpholine ring and the hydroxyl group of the methanol substituent. These sites represent the most likely locations for interactions with electrophiles and for hydrogen bonding. researchgate.net
Positive Regions (Blue): Electron-deficient regions would be located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogens on the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms. These sites are susceptible to attack by nucleophiles. researchgate.net
By providing a visual guide to the electronic landscape, the MEP map offers crucial insights into how this compound will interact with other molecules, identifying the specific atoms involved in potential chemical reactions. mdpi.com
Reaction Energetics and Transition State Characterization
Computational and theoretical chemistry studies provide invaluable insights into the reaction mechanisms involving this compound. These investigations focus on the energetics of reaction pathways and the characterization of transient structures, such as transition states, which are crucial for understanding the kinetics and thermodynamics of chemical transformations. While specific studies on the reaction energetics of this compound are not extensively available in the current literature, general principles and methodologies can be applied to understand its reactivity. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model reactions at the molecular level.
Detailed Research Findings
Research in the field of substituted morpholines often involves computational analysis to elucidate reaction mechanisms, such as the formation of the morpholine ring itself. For instance, in the palladium-catalyzed carboamination reactions used to synthesize substituted morpholines, computational studies can determine the most likely reaction pathway. These studies have suggested that such reactions may proceed through a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex. The stereochemistry of the resulting morpholine product is often rationalized by invoking a boat-like transition state, which is found to be energetically more favorable than a chair-like transition state in these specific contexts.
The characterization of a transition state involves locating the first-order saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state relative to the reactants defines the activation energy of the reaction, which is a key determinant of the reaction rate. Computational methods can also be used to perform a vibrational frequency analysis of the transition state structure, which should exhibit a single imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction involving this compound, such as an O-alkylation or a reaction at the phenyl ring, computational studies would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and transition state are optimized to find their lowest energy conformations.
Energy Calculations: The electronic energies of the optimized structures are calculated with a high level of theory and a suitable basis set.
Frequency Calculations: Vibrational frequencies are computed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and to obtain zero-point vibrational energies and thermal corrections.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is often performed to confirm that the identified transition state correctly connects the desired reactants and products.
The data obtained from these calculations allow for the determination of key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH), the Gibbs free energy of reaction (ΔG), and the activation energy (Ea).
Illustrative Data Tables
The following tables provide examples of the type of data that would be generated from a computational study on a hypothetical reaction of a this compound derivative.
Table 1: Calculated Energies for a Hypothetical Reaction Pathway
| Species | Electronic Energy (Hartree) | Zero-Point Energy (kcal/mol) | Gibbs Free Energy (Hartree) |
| Reactants | -652.123456 | 155.6 | -652.145678 |
| Transition State | -652.098765 | 154.2 | -652.120987 |
| Products | -652.154321 | 156.1 | -652.176543 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Table 2: Key Energetic Parameters for a Hypothetical Reaction
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 15.5 |
| Enthalpy of Reaction (ΔH) | -19.4 |
| Gibbs Free Energy of Reaction (ΔG) | -19.3 |
Note: The values in this table are hypothetical and for illustrative purposes only.
These tables summarize the energetic landscape of the reaction, providing a quantitative measure of its feasibility and kinetic barriers. The activation energy indicates the energy required to initiate the reaction, while the reaction enthalpy and Gibbs free energy indicate whether the reaction is exothermic or endothermic and spontaneous or non-spontaneous, respectively.
Advanced Analytical Techniques for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) of (4-Phenylmorpholin-2-yl)methanol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. For instance, the aromatic protons of the phenyl group typically appear in the downfield region (around 7.2-7.4 ppm), while the protons on the morpholine (B109124) ring and the methanol (B129727) group resonate at higher field strengths. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. The carbon atoms of the phenyl ring, the morpholine ring, and the methanol group will have characteristic chemical shifts. For example, a search result provided ¹³C NMR data for a similar compound, diphenylmethanol, showing peaks at 143.8, 128.5, 127.6, 126.5, and 76.3 ppm. rsc.org While not the exact compound, this gives an idea of the expected regions for the phenyl and carbinol carbons.
A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.
Table 1: Representative NMR Data
| Technique | Description | Typical Chemical Shift Ranges (ppm) |
| ¹H NMR | Provides information on the proton framework. | Phenyl H: ~7.2-7.4; Morpholine H: ~2.5-4.0; Methanol H: ~3.5; OH: variable |
| ¹³C NMR | Provides information on the carbon skeleton. | Phenyl C: ~110-150; Morpholine C: ~40-80; Methanol C: ~60-70 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).
For this compound, the IR spectrum would be expected to show several key absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the methanol moiety.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine ring are found just below 3000 cm⁻¹.
C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ corresponds to the C-O stretching vibration of the alcohol and the ether linkage in the morpholine ring.
C-N Stretch: The C-N stretching vibration of the tertiary amine in the morpholine ring would likely appear in the 1020-1250 cm⁻¹ region.
Aromatic C=C Bends: Characteristic absorptions for the phenyl group are also expected in the fingerprint region (below 1500 cm⁻¹).
The presence and position of these absorption bands provide strong evidence for the key functional groups within the this compound structure. The NIST WebBook provides an IR spectrum for the related compound 4-phenylmorpholine (B1362484), which can serve as a reference for some of the expected vibrational modes. nist.gov
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Alcohol/Ether C-O | C-O Stretch | 1000-1300 |
| Tertiary Amine C-N | C-N Stretch | 1020-1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The m/z value of this molecular ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org
The molecular ion can then undergo fragmentation, breaking down into smaller, characteristic fragment ions. The fragmentation pattern is like a molecular fingerprint and can provide significant structural information. For this compound, fragmentation could occur at various points, such as the loss of the hydroxyl group, cleavage of the morpholine ring, or fragmentation of the phenyl group. Analysis of the m/z values of these fragment ions helps to piece together the structure of the original molecule. For instance, the fragmentation of phenylmethanol often involves the loss of a hydrogen atom or the hydroxyl group. youtube.com
Table 3: Predicted Mass Spectrometry Data
| Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecular ion | 194.11756 uni.lu |
| [M+Na]⁺ | Sodium adduct of the molecular ion | 216.09950 uni.lu |
| [M-H]⁻ | Deprotonated molecular ion | 192.10300 uni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. upenn.edu
The phenyl group in this compound acts as a chromophore. It contains a system of π-electrons that can undergo π → π* transitions upon absorption of UV light. libretexts.org The presence of the nitrogen and oxygen atoms with non-bonding electrons (n-electrons) could also lead to n → π* transitions. libretexts.orgyoutube.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and can be used for quantitative analysis. The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, providing evidence for the presence of the aromatic ring.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. redalyc.org By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern provides the exact coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. researchgate.netelsevierpure.com
For this compound, a successful single-crystal X-ray diffraction analysis would provide the most definitive proof of its molecular structure. It would confirm the connectivity of the atoms, the conformation of the morpholine ring (likely a chair conformation), and the relative stereochemistry if the compound is chiral. researchgate.netelsevierpure.com It would also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com
Chromatographic Methods for Purity and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. rsc.org this compound may be amenable to GC analysis, potentially after derivatization to increase its volatility. Similar to HPLC, the purity is assessed by the presence of a single peak in the chromatogram. GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and structural information simultaneously. rsc.org
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. github.io The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound. For this compound (C₁₁H₁₅NO₂), the theoretical elemental composition would be calculated and compared against the experimental results to confirm the elemental makeup of the synthesized molecule.
Potential Applications in Advanced Chemical Sciences and Materials
Role as a Versatile Building Block in Organic Synthesis
(4-Phenylmorpholin-2-yl)methanol serves as a crucial intermediate and building block in the synthesis of more complex molecules. The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, often associated with favorable biological and physicochemical properties. researchgate.netnih.gov The presence of the reactive hydroxyl group and the potential for functionalization on both the phenyl ring and the morpholine nitrogen allows for diverse synthetic transformations.
This versatility enables chemists to construct a wide array of derivatives with tailored properties. For instance, the core structure can be elaborated to produce compounds with specific biological activities or material characteristics. The synthesis of such molecules often relies on the strategic manipulation of the functional groups present in this compound, making it a foundational element in multi-step synthetic sequences.
Development of Novel Catalysts and Ligands Incorporating the Morpholine Scaffold
The morpholine moiety within this compound is a valuable component in the design of novel catalysts and ligands. The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal ions, making its derivatives suitable for use as ligands in catalysis. These ligands can influence the reactivity and selectivity of metal-catalyzed reactions.
The development of such catalysts is a significant area of research, with applications ranging from asymmetric synthesis to cross-coupling reactions. The stereochemistry of the morpholine ring can be controlled, allowing for the synthesis of chiral ligands that can induce enantioselectivity in chemical transformations. This is particularly important in the pharmaceutical industry, where the synthesis of single-enantiomer drugs is often required. The phenyl and methanol (B129727) groups can be modified to fine-tune the steric and electronic properties of the resulting ligand, further enhancing its catalytic performance.
Applications in Chemical Library Synthesis
The adaptable nature of this compound makes it an ideal scaffold for the construction of chemical libraries. nih.gov Chemical libraries are large collections of diverse compounds that are used in high-throughput screening to identify new drug leads and other functional molecules. The ability to easily generate a variety of derivatives from a common core structure is essential for the efficient synthesis of these libraries.
The multiple points of diversification on the this compound scaffold allow for the rapid generation of a wide range of analogues. By varying the substituents on the phenyl ring, modifying the hydroxyl group, and functionalizing the morpholine nitrogen, a vast chemical space can be explored. This approach accelerates the discovery process by providing a large pool of compounds for biological or material screening.
Contribution to Novel Material Development (e.g., polymers, functional materials)
The unique properties of the this compound structure also lend themselves to the development of novel materials. The incorporation of this scaffold into polymers or other functional materials can impart desirable characteristics such as improved thermal stability, specific optical properties, or enhanced solubility.
For example, the rigid phenyl group and the flexible morpholine ring can influence the morphology and bulk properties of polymers. The hydroxyl group can be used as a point of attachment for polymerization or for grafting onto other material surfaces. The development of such advanced materials has potential applications in areas like electronics, coatings, and biomedical devices.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes (e.g., Green Chemistry Metrics)
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a compound like (4-Phenylmorpholin-2-yl)methanol, future research would likely focus on developing synthetic pathways that align with the principles of green chemistry. This involves a critical evaluation of synthetic efficiency through various metrics. taylorandfrancis.comnih.gov
Key green chemistry metrics that would be applicable include:
Atom Economy (AE): This metric, conceived by Barry Trost, is fundamental to green synthesis design. It calculates the proportion of reactant atoms incorporated into the final product. rsc.org Future synthetic routes for this compound would aim for a high atom economy, minimizing waste at the most basic level.
Process Mass Intensity (PMI): Of particular importance in the pharmaceutical and fine chemical industries, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the product. nih.govrsc.org A lower PMI signifies a more sustainable and efficient process.
E-Factor: Closely related to PMI, the E-Factor quantifies the amount of waste produced per kilogram of product. nih.govsemanticscholar.org The ideal E-Factor is zero, and minimizing this value is a primary goal in green chemistry. semanticscholar.org
Reaction Mass Efficiency (RME): This metric provides a more realistic measure of a reaction's efficiency by taking into account the reaction yield and the molar quantities of reactants used. nih.govrsc.org
To enhance the sustainability of synthesizing this compound, researchers could explore biocatalysis, employing enzymes to perform key transformations under mild conditions, or investigate the use of greener solvents such as water, supercritical fluids, or ionic liquids. nih.gov Mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, also present a promising avenue for reducing the environmental footprint of the synthesis. rsc.org
Exploiting Novel Reactivity Patterns for Derivatization
The inherent structural features of this compound—a secondary amine within the morpholine (B109124) ring, a phenyl group, and a primary alcohol—offer a rich landscape for chemical modification. Future research will undoubtedly focus on exploring the reactivity of these functional groups to generate a library of derivatives with potentially new and interesting properties.
The hydroxyl group is a prime site for derivatization through reactions such as:
Esterification: Reaction with various carboxylic acids or their derivatives to form esters.
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
Oxidation: Controlled oxidation to the corresponding aldehyde or carboxylic acid.
The nitrogen atom of the morpholine ring, while attached to a phenyl group, may still exhibit reactivity, allowing for transformations that could modulate the electronic and steric properties of the molecule. The aromatic phenyl ring can also be functionalized through electrophilic aromatic substitution reactions, introducing a wide range of substituents.
The exploration of these derivatization pathways is crucial, as seen in studies of similar heterocyclic methanols, where the synthesis of a series of derivatives has led to the discovery of compounds with significant biological activities. nih.govnih.govmdpi.com
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. For this compound and its potential derivatives, computational modeling can provide deep insights into structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as orbital energies (HOMO, LUMO), electrostatic potential maps, and bond dissociation energies. This information can help predict the most likely sites for metabolic attack or chemical reaction.
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to the active site of a protein. This is a standard approach in drug discovery, as demonstrated in studies of other small molecule inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide information on the conformational flexibility of the molecule and its interactions with its environment (e.g., solvent or a biological membrane) over time.
By building and validating computational models, researchers can prioritize the synthesis of derivatives with the highest probability of exhibiting desired properties, thus saving time and resources.
Exploration of Undiscovered Applications in Chemical Technologies
While the primary applications of many morpholine-containing compounds are in medicinal chemistry, the unique structural features of this compound suggest potential utility in other areas of chemical technology. Methanol (B129727) and its derivatives are versatile C1 building blocks in the chemical industry for producing a vast array of products. methanol.orgmdpi.com
Potential, yet unexplored, applications could include:
Catalysis: The molecule could serve as a ligand for transition metal catalysts, with the morpholine and alcohol moieties coordinating to the metal center. Such catalysts could find use in various organic transformations.
Materials Science: The ability of the molecule to be functionalized could allow for its incorporation into polymers or other materials, potentially imparting specific properties such as thermal stability or altered surface characteristics.
Corrosion Inhibition: The nitrogen and oxygen atoms in the morpholine ring could enable the molecule to adsorb onto metal surfaces and act as a corrosion inhibitor.
Future research in these areas would involve screening this compound and its derivatives in a variety of assays and contexts to uncover novel applications beyond the traditional scope of bioactive molecules.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (4-Phenylmorpholin-2-yl)methanol, and what reagents are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key reagents include:
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl intermediates to alcohols .
- Oxidation : Chromic acid (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) for oxidizing morpholine derivatives to alcohols, though careful stoichiometry is required to avoid over-oxidation .
- Safety : Use protective equipment (gloves, masks) and handle waste via professional disposal services to mitigate toxicity risks .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the morpholine ring and phenyl group positions. For example, the hydroxyl proton typically appears as a broad singlet at δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 220.12) and fragmentation patterns .
- Chromatography : HPLC or GC with UV/RI detection ensures purity (>95%) by identifying residual solvents or byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride in esterification) .
- Waste Management : Segregate organic waste and collaborate with certified disposal agencies to comply with environmental regulations .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against therapeutic targets?
- Methodological Answer :
- Glide Docking (Schrödinger Suite) : Use the OPLS-AA force field for rigid receptor-flexible ligand docking. The morpholine oxygen and phenyl group may form hydrogen bonds and π-π interactions with targets like kinases or GPCRs .
- Validation : Redock co-crystallized ligands (RMSD < 1 Å) to assess pose accuracy. For example, compare binding affinities with known inhibitors (e.g., anticancer drugs) .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM) to evaluate binding stability and free energy changes (MM-PBSA/GBSA) .
Q. What experimental strategies resolve contradictions in biological assay data for this compound?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify off-target effects (e.g., cytotoxicity vs. specific enzyme inhibition) .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm bacteriostatic vs. bactericidal effects .
- Metabolite Profiling : Use LC-MS/MS to detect potential metabolic byproducts that may interfere with assays .
Q. How can synthetic protocols be optimized to produce analogs of this compound with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring to modulate lipophilicity and target engagement .
- Parallel Synthesis : Employ automated platforms (e.g., Chemspeed) to generate a library of 50–100 analogs via combinatorial chemistry .
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR to identify rate-limiting steps (e.g., amine alkylation vs. alcohol oxidation) .
Q. What computational and spectroscopic methods integrate to elucidate the compound’s interaction with biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using coarse-grained models (MARTINI force field) to assess passive diffusion .
- Fluorescence Spectroscopy : Use Laurdan or DPH probes to measure membrane fluidity changes upon compound addition .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to membrane-embedded receptors (e.g., TLR4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
